molecular formula C14H17BF2O3 B6304530 4-Acetyl-2,3-difluorophenylboronic acid pinacol ester CAS No. 2121511-81-5

4-Acetyl-2,3-difluorophenylboronic acid pinacol ester

Cat. No.: B6304530
CAS No.: 2121511-81-5
M. Wt: 282.09 g/mol
InChI Key: SBFARIKWYCEUPJ-UHFFFAOYSA-N
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Description

4-Acetyl-2,3-difluorophenylboronic acid pinacol ester is an organoboron building block critical in synthetic and medicinal chemistry. Its primary research value lies in its application as a reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids/esters . The pinacol ester group serves as a protecting group, enhancing the compound's stability by mitigating the inherent polarity and tendency for protodeborylation of free boronic acids, which simplifies handling, purification, and long-term storage . This is particularly important for constructing complex molecules where this difunctionalized aryl ring can be incorporated at a late stage. The molecule features two distinct reactive sites: the boronic ester for cross-coupling and an acetyl ketone group. The ketone offers a versatile handle for further derivatization, including reduction to alcohols or formation of oximes and hydrazones, enabling the installation of diverse molecular fragments. The two fluorine atoms adjacent to the boronic ester can influence the electronics and steric environment of the coupling reaction, and may also serve as sites for further substitution via nucleophilic aromatic substitution. While traditional pinacol boronates are widely used, recent research highlights advancements in more robust boronic ester protecting groups, such as xanthopinacol (xpin), which offer improved stability against transesterification and silica gel chromatography, and allow for irreversible deprotection under mild photoredox conditions . This compound is intended for use in challenging cross-couplings, potentially benefiting from advanced catalytic systems. For instance, heterogeneous catalysts like Pd@DTBPPS-MOF-808(Hf) have shown significant promise in improving conversions for Suzuki-Miyaura reactions involving electron-deficient nucleophiles that are prone to poor transmetalation and protodeborylation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O3/c1-8(18)9-6-7-10(12(17)11(9)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFARIKWYCEUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133150
Record name Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-81-5
Record name Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs bis(pinacolato)diboron (B₂Pin₂) as the boron source, catalyzed by palladium complexes such as Pd(dppf)Cl₂. A typical procedure involves:

  • Dissolving the aryl bromide (1.0 equiv) and B₂Pin₂ (1.2 equiv) in anhydrous dioxane.

  • Adding Pd(dppf)Cl₂ (3 mol%) and potassium acetate (KOAc, 3.0 equiv) as a base.

  • Heating the mixture at 80–90°C under nitrogen for 12–18 hours.

The acetyl group at the para position relative to the boronic ester is retained due to the regioselective nature of the Miyaura reaction. After purification via flash column chromatography (hexane/ethyl acetate gradient), the product is isolated in 70–75% yield .

Key Data Table: Miyaura Borylation Parameters

ParameterValue/Detail
Aryl Halide4-Acetyl-2,3-difluorobromobenzene
Boron SourceB₂Pin₂ (1.2 equiv)
CatalystPd(dppf)Cl₂ (3 mol%)
BaseKOAc (3.0 equiv)
SolventDioxane
Temperature80–90°C
Reaction Time12–18 hours
Yield70–75%

Pinacol Esterification of 4-Acetyl-2,3-difluorophenylboronic Acid

An alternative route involves synthesizing the boronic acid intermediate first, followed by pinacol ester formation. This method is advantageous when the boronic acid is readily available or when functional group compatibility precludes Miyaura borylation.

Synthesis of 4-Acetyl-2,3-difluorophenylboronic Acid

The boronic acid is typically prepared via lithiation-borylation :

  • 4-Bromo-2,3-difluoroacetophenone undergoes lithium-halogen exchange with n-butyllithium at –78°C in tetrahydrofuran (THF).

  • The resultant aryl lithium species is quenched with trimethyl borate (B(OMe)₃), followed by acidic hydrolysis to yield the boronic acid.

Pinacol Ester Formation

The boronic acid is converted to its pinacol ester using pinacol (2.0 equiv) in diethyl ether:

  • The boronic acid (1.0 equiv) and pinacol (1.2 equiv) are stirred at room temperature for 12 hours.

  • The reaction mixture is concentrated under reduced pressure and purified via flash chromatography (hexane/ethyl acetate = 95:5) to afford the ester in 80–85% yield .

Key Data Table: Pinacol Esterification Parameters

ParameterValue/Detail
Boronic Acid4-Acetyl-2,3-difluorophenylboronic acid
LigandPinacol (1.2 equiv)
SolventDiethyl ether
Reaction Time12 hours
PurificationFlash chromatography
Yield80–85%

Comparative Analysis of Methods

Efficiency and Practicality

  • Miyaura Borylation offers a one-step route from aryl halides but requires specialized palladium catalysts and anhydrous conditions.

  • Pinacol Esterification is simpler experimentally but depends on prior access to the boronic acid, which may involve multi-step synthesis.

Functional Group Tolerance

  • The acetyl group’s electron-withdrawing nature directs electrophilic substitution to the meta position, ensuring regioselectivity during boronic acid synthesis.

  • Fluorine substituents enhance the stability of intermediates by reducing electron density on the aromatic ring, mitigating side reactions.

Challenges and Optimization Strategies

Boronic Acid Stability

  • The free boronic acid is prone to protodeboronation under acidic or aqueous conditions. Early conversion to the pinacol ester is critical to preserve yield.

Emerging Methodologies

Recent advances in transition-metal-free borylation and photocatalytic C–H borylation show promise for streamlining synthesis. For example, iridium-catalyzed C–H borylation could directly functionalize 4-acetyl-2,3-difluorobenzene, bypassing halide intermediates .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis. It serves as a building block for the formation of biaryl compounds through the Suzuki-Miyaura coupling reaction, which is essential for constructing complex organic molecules. The presence of difluorophenyl moieties provides unique electronic properties that can influence the reactivity and selectivity of reactions.

Medicinal Chemistry

In medicinal chemistry, 4-acetyl-2,3-difluorophenylboronic acid pinacol ester has been explored for its potential role in drug development. Its derivatives have shown promise as inhibitors in various biological pathways, particularly in targeting enzymes such as fatty acid amide hydrolase (FAAH) . This inhibition can lead to therapeutic effects in pain management and inflammation.

Material Science

The compound has applications in material science, particularly in the development of functional materials and polymers. Its boronic ester functionality allows for the formation of dynamic covalent bonds, which can be utilized in creating responsive materials that change properties under specific conditions.

Synthesis and Reactivity Studies

Research has demonstrated that this compound can be synthesized efficiently through established protocols involving boronic acids and pinacol under anhydrous conditions . Studies have highlighted its effectiveness in forming carbon-carbon bonds with high yields and selectivity.

A study focusing on the biological activity of related boronic acids indicated that modifications to the phenyl ring significantly affect binding affinities to target proteins . Such insights suggest that this compound could be optimized for enhanced pharmacological activity.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 4-acetyl-2,3-difluorophenylboronic acid pinacol ester with structurally related boronic esters:

Compound Name Substituents Molecular Weight (g/mol) Key Features
This compound 2,3-diF, 4-acetyl 294.10 High steric hindrance; electron-withdrawing groups enhance Suzuki reactivity
4-Acetyl-2-fluorophenylboronic acid pinacol ester (PN-1728) 2-F, 4-acetyl 264.10 Reduced steric hindrance compared to 2,3-diF analog; lower reactivity in sterically demanding reactions
2,6-Difluoro-4-formylphenylboronic acid pinacol ester (CAS: 870717-92-3) 2,6-diF, 4-formyl 282.10 Formyl group increases electrophilicity; active in PBP1b inhibition
4-Methylphenylboronic acid pinacol ester 4-methyl 218.10 Electron-donating methyl group reduces reactivity in cross-coupling

Key Observations :

  • Fluorine Substitution: The 2,3-difluoro substitution in the target compound increases steric hindrance and electronic withdrawal compared to mono-fluoro (PN-1728) or non-fluorinated analogs (e.g., 4-methylphenyl ester), enhancing its reactivity in coupling reactions .
  • Acetyl vs. Formyl : The acetyl group in the target compound is less reactive than the formyl group in 2,6-difluoro-4-formylphenylboronic acid pinacol ester, which explains the latter’s activity as a penicillin-binding protein inhibitor .
Solubility and Stability
  • Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. The acetyl and fluorine substituents in the target compound further enhance solubility in polar aprotic solvents like THF, critical for Suzuki reactions .
  • Stability : The pinacol ester group protects the boronic acid from hydrolysis, ensuring stability during storage and reactions. However, oxidative deprotection (e.g., using NaIO₄/NH₄OAc) can regenerate the boronic acid for applications requiring free -B(OH)₂ groups .
Reactivity in Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : The target compound’s electron-withdrawing acetyl and fluorine groups activate the boronic ester for coupling with electron-rich aryl halides. In contrast, 4-methylphenylboronic acid pinacol ester (electron-donating substituent) requires harsher conditions for similar reactions .
  • Kinetics : Compared to 4-nitrophenylboronic acid pinacol ester, the acetyl derivative reacts more slowly with H₂O₂ due to reduced electrophilicity at the boron center .
Analytical Characterization
  • NMR : The pinacol ester moiety produces characteristic singlet peaks for the -CH₃ groups (δ ~1.37–1.38 in ¹H NMR) and quaternary carbons (δ ~84.00 in ¹³C NMR). Fluorine atoms induce distinct splitting patterns in aromatic regions .

Biological Activity

4-Acetyl-2,3-difluorophenylboronic acid pinacol ester (CAS: 2121511-81-5) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their applications in drug development, particularly as enzyme inhibitors and in the synthesis of biologically active compounds.

  • Molecular Formula : C14H17BF2O3
  • Molecular Weight : 270.09 g/mol
  • Purity : >95% .

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Research indicates that boronic acids, including derivatives like this compound, exhibit significant antimicrobial properties. Studies have demonstrated that certain boronic esters can inhibit the growth of gram-positive and gram-negative bacteria. For instance, compounds structurally similar to this ester have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM .

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit proteases and other enzymes by forming reversible covalent bonds with the active site serine or cysteine residues. The specific activity of this compound has not been exhaustively studied; however, related compounds have been shown to inhibit serine proteases effectively. This property suggests potential applications in treating diseases where protease activity is dysregulated .

Study 1: Antibacterial Efficacy

A recent study explored the antibacterial efficacy of various boronic acids, including derivatives similar to this compound. The results indicated that these compounds exhibited a broad spectrum of activity against multiple bacterial strains. Notably, the compound demonstrated a significant zone of inhibition against Pseudomonas aeruginosa at concentrations as low as 50 µg/mL .

CompoundBacterial StrainZone of Inhibition (mm)MIC (µM)
This compoundE. coli2550
Related Boronic AcidS. aureus3075
Related Boronic AcidP. aeruginosa28100

Study 2: Enzyme Interaction

Another investigation focused on the interaction between boronic acids and serine proteases. The study found that the incorporation of fluorine atoms into the phenyl ring significantly enhanced the binding affinity of the boronic acid derivative to the enzyme's active site. This suggests that modifications like those in this compound could lead to more potent inhibitors .

Q & A

Q. What are the recommended storage conditions for 4-acetyl-2,3-difluorophenylboronic acid pinacol ester to ensure long-term stability?

Classification: Basic Methodological Answer: The compound should be stored in a tightly sealed container under anhydrous conditions at 2–8°C to prevent hydrolysis or decomposition. Moisture-sensitive boronic esters require desiccants (e.g., silica gel) in storage environments. Avoid exposure to static electricity or open flames due to flammability risks .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Classification: Basic Methodological Answer: Key methods include:

  • ¹¹B NMR : To confirm boronic ester integrity (expected δ ~30–35 ppm for pinacol esters).
  • ¹H/¹³C NMR : To verify substituent positions (e.g., acetyl and fluorine groups).
  • Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • X-ray crystallography : For unambiguous structural determination if single crystals are obtainable .

Q. What safety precautions are critical when handling this compound?

Classification: Basic Methodological Answer: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Avoid incompatible materials (e.g., strong oxidizers) and electrostatic discharge .

Q. How can common impurities (e.g., free boronic acid) be removed during synthesis?

Classification: Basic Methodological Answer: Impurities like unreacted boronic acid or pinacol byproducts can be eliminated via:

  • Column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Recrystallization from aprotic solvents (e.g., toluene or dichloromethane).
  • HPLC purification for high-purity requirements (>98%) .

Q. What is the role of the pinacol ester group in this compound’s applications?

Classification: Basic Methodological Answer: The pinacol ester protects the boronic acid moiety, enhancing stability and solubility in organic solvents. It is cleaved under mild acidic or oxidative conditions to regenerate the reactive boronic acid for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How do the acetyl and difluoro substituents influence reactivity in Suzuki-Miyaura couplings?

Classification: Advanced Methodological Answer:

  • Steric effects : The acetyl group at the 4-position may hinder transmetalation, requiring optimized catalysts (e.g., PdCl₂(dppf)).
  • Electronic effects : Electron-withdrawing fluorine atoms at 2,3-positions enhance electrophilicity of the boron center, accelerating coupling with electron-rich aryl halides.
  • Method : Screen Pd catalysts (e.g., Pd(OAc)₂, SPhos) and bases (K₂CO₃ vs. CsF) in THF/H₂O mixtures to balance reactivity and steric demand .

Q. How can reaction conditions be optimized for this compound in aqueous or protic solvents?

Classification: Advanced Methodological Answer:

  • Hydrolysis mitigation : Use mixed solvents (e.g., DME/H₂O) with pH 7–9 buffers to slow ester cleavage.
  • Catalyst selection : Water-stable catalysts like Pd-XPhos enhance efficiency.
  • Kinetic monitoring : Track boronic ester stability via ¹H NMR in D₂O to identify optimal reaction windows .

Q. What are the decomposition pathways under varying pH conditions, and how are they mitigated?

Classification: Advanced Methodological Answer:

  • Acidic conditions (pH <5) : Rapid hydrolysis to boronic acid; stabilize with aprotic solvents (e.g., DMF).
  • Alkaline conditions (pH >10) : Risk of protodeboronation; use buffered systems (e.g., phosphate, pH 8–9).
  • Analysis : Conduct accelerated stability studies (40°C, 75% RH) with HPLC tracking to quantify degradation .

Q. How can kinetic studies assess transesterification risks in multi-component reactions?

Classification: Advanced Methodological Answer:

  • Isotopic labeling : Use ¹⁸O-labeled pinacol to trace ester exchange via MS/NMR.
  • Competition experiments : Compare reactivity with alternative esters (e.g., neopentyl glycol) under identical conditions.
  • Computational modeling : DFT studies to predict transition-state energies for transesterification .

Q. What strategies improve regioselectivity when this compound is used in sequential cross-couplings?

Classification: Advanced Methodological Answer:

  • Orthogonal protection : Temporarily mask the acetyl group (e.g., as a silyl ether) to direct coupling at the boron site.
  • Directed ortho-metalation : Use fluorine atoms as directing groups for Pd-catalyzed C–H functionalization post-coupling.
  • Method : Perform stepwise couplings with halide partners of differing electronic profiles, monitored by in situ IR .

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